molecular formula C9H5IN2O2 B11833105 5-Iodo-6-nitroquinoline

5-Iodo-6-nitroquinoline

Cat. No.: B11833105
M. Wt: 300.05 g/mol
InChI Key: ALSKPMNAGFSBIO-UHFFFAOYSA-N
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Description

5-Iodo-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both iodine and nitro groups on the quinoline ring makes this compound a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-nitroquinoline typically involves the iodination of 6-nitroquinoline. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken due to the potential for over-oxidation.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with a methoxy group yields 5-methoxy-6-nitroquinoline.

    Reduction Reactions: Reduction of the nitro group yields 5-iodo-6-aminoquinoline.

Scientific Research Applications

Scientific Research Applications

The applications of 5-Iodo-6-nitroquinoline can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly other quinoline derivatives.
  • Reactivity : The iodine atom facilitates nucleophilic substitutions and other chemical transformations.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves the generation of reactive oxygen species which can damage microbial cells.
  • Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells. In vitro assays demonstrated effective growth inhibition in human cancer cell lines .

Medicine

  • Therapeutic Applications : Derivatives of this compound are being explored for their potential in drug development, particularly as inhibitors targeting specific enzymes involved in disease processes.
  • Hypoxia-Activated Prodrugs : It has been investigated as a component in hypoxia-activated prodrugs, which selectively release therapeutic agents in low oxygen environments typical of tumor tissues .

Case Studies

Several documented case studies illustrate the potential of this compound in various therapeutic contexts:

Case Study on Cancer Treatment

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : Significant apoptosis induction was observed with minimal cytotoxicity to normal cells, suggesting a promising therapeutic index.

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against multi-drug resistant bacterial strains.
  • Results : Effective inhibition of growth was noted, highlighting its potential as an alternative treatment option for resistant infections.

Mechanism of Action

The mechanism of action of 5-Iodo-6-nitroquinoline involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage in microbial or cancer cells. The iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

    5-Fluoro-6-nitroquinoline: Similar in structure but with a fluorine atom instead of iodine.

    5-Chloro-6-nitroquinoline: Contains a chlorine atom, offering different reactivity and biological properties.

    5-Bromo-6-nitroquinoline: Bromine substitution provides unique chemical and biological characteristics.

Uniqueness: 5-Iodo-6-nitroquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius of iodine compared to fluorine, chlorine, and bromine can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Biological Activity

5-Iodo-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of an iodine atom at the 5-position and a nitro group at the 6-position of the quinoline ring. Its molecular formula is C_9H_6N_2O_2I, with a molecular weight of approximately 300.05 g/mol. The unique structural features of this compound enhance its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor by binding to specific enzymes' active sites, disrupting their function. This inhibition can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage in microbial or cancer cells.
  • Cell Membrane Penetration : The iodine atom enhances the compound's ability to penetrate cell membranes, increasing its efficacy against target cells.
  • Redox Reactions : The nitro group can participate in redox reactions, further contributing to its cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, demonstrating potential as a therapeutic agent in treating infections.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

  • Cytotoxicity : In vitro studies have shown that this compound can induce cell death in various cancer cell lines, with mechanisms involving ROS generation and apoptosis induction .
  • Comparative Studies : Compared to other nitroquinoline derivatives, such as clioquinol and 8-hydroxy-5-nitroquinoline, this compound has demonstrated comparable or superior cytotoxic effects against human cancer cells .

Study on Antitumor Activity

A study investigated the effect of this compound on human lung adenocarcinoma A549 cells. The results indicated that treatment with this compound led to increased levels of acetylated histones, suggesting an epigenetic mechanism contributing to its anticancer effects. The study concluded that this compound could serve as a potential candidate for further development as an anticancer agent .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various nitroquinoline derivatives, including this compound. The findings revealed that it exhibited potent activity against resistant strains of bacteria, highlighting its potential use in overcoming antibiotic resistance.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to other halogenated nitroquinolines:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound HighHighEnzyme inhibition, ROS generation
5-Fluoro-6-nitroquinoline ModerateModerateSimilar mechanism but less effective
5-Chloro-6-nitroquinoline LowLowLess penetration ability
5-Bromo-6-nitroquinoline ModerateModerateIntermediate properties

Properties

Molecular Formula

C9H5IN2O2

Molecular Weight

300.05 g/mol

IUPAC Name

5-iodo-6-nitroquinoline

InChI

InChI=1S/C9H5IN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H

InChI Key

ALSKPMNAGFSBIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2I)[N+](=O)[O-])N=C1

Origin of Product

United States

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